molecular formula C6H12N4O2S B2849015 3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid CAS No. 340987-00-0

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid

Cat. No.: B2849015
CAS No.: 340987-00-0
M. Wt: 204.25
InChI Key: GWQFOHAOIMANLE-UHFFFAOYSA-N
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Description

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid is a unique organic compound characterized by its tetrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of appropriate alkyl hydrazines with thiocarbonyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The tetrazine ring can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazine ring can participate in cycloaddition reactions, which are crucial for its biological activity. The sulfanylidene group can form reversible covalent bonds with thiol groups in proteins, affecting their function .

Properties

IUPAC Name

3-(3-methyl-6-sulfanylidene-1,2,4,5-tetrazinan-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-6(3-2-4(11)12)9-7-5(13)8-10-6/h9-10H,2-3H2,1H3,(H,11,12)(H2,7,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQFOHAOIMANLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NNC(=S)NN1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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